- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanineSynthesis, 2001, (7), 1007-1009,
Cas no 943-73-7 (L-Homophenylalanine)

L-Homophenylalanine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
-
- MDL: MFCD00002619
- Inchi: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- InChI-sleutel: JTTHKOPSMAVJFE-VIFPVBQESA-N
- LACHT: C(C1C=CC=CC=1)C[C@H](N)C(=O)O
Berekende eigenschappen
- Exacte massa: 179.09500
- Monoisotopische massa: 179.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 164
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: nothing
- Topologisch pooloppervlak: 63.3A^2
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.1248 (rough estimate)
- Smeltpunt: 300 ºC
- Kookpunt: 324.8℃ at 760 mmHg
- Vlampunt: 150.2℃
- Brekindex: 44 ° (C=1, 3mol/L HCl)
- Oplosbaarheid: Soluble in dilute aqueous acid.
- PSA: 63.32000
- LogboekP: 1.73140
- Oplosbaarheid: Not determined
- Specifieke rotatie: 45 º (C=1, 3N HCl 19 ºC)
L-Homophenylalanine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Duitsland:3
- Code gevarencategorie: S24/25: prevent skin and eye contact.
- Veiligheidsinstructies: S22-S24/25
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
L-Homophenylalanine Douanegegevens
- HS-CODE:2922499990
- Douanegegevens:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Homophenylalanine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB168503-5 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 5g |
€61.80 | 2023-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |
L-Homophenylalanine, 98% |
943-73-7 | 98% | 25g |
¥15528.00 | 2023-02-27 | |
AstaTech | 28665-100/G |
L-HOMOPHENYLALANINE |
943-73-7 | 99% | 100g |
$57 | 2023-09-18 | |
AAPPTec | UHF102-100g |
H-HPhe-OH, H-Hfe-OH |
943-73-7 | 100g |
$270.00 | 2024-07-19 | ||
abcr | AB168503-25 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 25g |
€103.90 | 2023-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |
L-Homophenylalanine |
943-73-7 | 97% | 5g |
¥48.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |
L-Homophenylalanine |
943-73-7 | 97% | 25g |
¥70 | 2024-07-19 | |
ChemScence | CS-M2900-500g |
L-Homophenylalanine |
943-73-7 | 98.82% | 500g |
$243.0 | 2022-04-26 | |
Fluorochem | 011758-25g |
L)-Homophenylalanine |
943-73-7 | 98% | 25g |
£22.00 | 2022-03-01 | |
Enamine | EN300-98697-2.5g |
(2S)-2-amino-4-phenylbutanoic acid |
943-73-7 | 95.0% | 2.5g |
$27.0 | 2025-02-19 |
L-Homophenylalanine Productiemethode
Productiemethode 1
Productiemethode 2
Productiemethode 3
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
Productiemethode 4
- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acidsTetrahedron, 2010, 66(29), 5349-5356,
Productiemethode 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
Productiemethode 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827Biotechnology Progress, 2006, 22(6), 1578-1584,
Productiemethode 7
- Hydrogene-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18,
Productiemethode 8
Productiemethode 9
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
Productiemethode 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
Productiemethode 11
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
- Process for preparation of L-homophenylalanine, China, , ,
Productiemethode 12
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
Productiemethode 13
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate AminotransferaseBiotechnology Progress, 2005, 21(2), 411-415,
Productiemethode 14
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino AcidsACS Catalysis, 2019, 9(9), 8726-8730,
Productiemethode 15
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templatesJournal of the American Chemical Society, 1988, 110(5), 1547-57,
Productiemethode 16
1.2 Reagents: Sodium acetate
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanineTetrahedron: Asymmetry, 2000, 11(7), 1487-1494,
Productiemethode 17
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
Productiemethode 18
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
Productiemethode 19
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-HomophenylalanineACS Catalysis, 2014, 4(5), 1584-1587,
Productiemethode 20
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring systemSynthetic Communications, 2012, 42(6), 872-882,
Productiemethode 21
- Kinetic resolution of amino acid esters catalyzed by lipasesChirality, 1996, 8(6), 418-422,
L-Homophenylalanine Raw materials
- Benzenebutanoic acid, α-azido-, (αS)-
- (S)-4-Oxo-homophenylalanine Hydrochloride
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- L-Homophenylalanine hydrochloride
- 2-Oxo-4-phenylbutanoic Acid
- 2-amino-4-phenyl-butanoic acid
- Acetyl-d-homophenylalanine
- 2-Amino-4-phenylbutanamide
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- sodium 2-oxo-4-phenylbutanoate
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- ethyl 2-amino-4-phenylbutanoate
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
- L-Aspartic acid
- L-Lysine
L-Homophenylalanine Preparation Products
L-Homophenylalanine Leveranciers
L-Homophenylalanine Gerelateerde literatuur
-
1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324
-
Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
-
Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001
-
Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32
-
Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705
943-73-7 (L-Homophenylalanine) Gerelateerde producten
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- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 74-79-3(L-Arginine)
- 56-45-1(L-Serine)
- 150-30-1(DL-3-Phenylalanine)
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- 63-68-3(L-Methionine)
- 673-06-3(D-Phenylalanine)

